molecular formula C12H19ClN2O2 B13542652 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride

2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride

Cat. No.: B13542652
M. Wt: 258.74 g/mol
InChI Key: KBUWXEYWFKTPPQ-UHFFFAOYSA-N
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Description

2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride is a synthetic organic compound with a molecular formula of C12H18N2O2. It is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride typically involves a multi-step process. One common method includes the reaction of 3-(1-aminoethyl)phenol with ethyl chloroacetate under basic conditions to form the intermediate ester. This intermediate is then subjected to amidation with ethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride is unique due to its specific structural features, which confer distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide;hydrochloride

InChI

InChI=1S/C12H18N2O2.ClH/c1-3-14-12(15)8-16-11-6-4-5-10(7-11)9(2)13;/h4-7,9H,3,8,13H2,1-2H3,(H,14,15);1H

InChI Key

KBUWXEYWFKTPPQ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)COC1=CC=CC(=C1)C(C)N.Cl

Origin of Product

United States

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